N-[1-(1-adamantyl)ethyl]-N'-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(1-adamantyl)ethyl]-N’-butylurea is a chemical compound that contains an adamantyl group. The adamantyl group is a bulky, three-dimensional structure that is derived from adamantane . Adamantane itself is a compound that consists of three fused cyclohexane rings arranged in the “armchair” configuration . This gives the adamantyl group unique properties, such as high stability and rigidity .
Synthesis Analysis
The synthesis of adamantyl-based compounds often involves reactions with isocyanates in the presence of triethylamine . Another method involves the amination of 4-nitrosophenol and 1-nitroso-2-naphthol with sterically hindered amines . The synthesis of N-aryl-substituted adamantanes was performed by amination of nitrosophenols with sterically hindered amines .Molecular Structure Analysis
The molecular structure of N-[1-(1-adamantyl)ethyl]-N’-butylurea is characterized by the presence of an adamantyl group. The spatial arrangement of carbon atoms in the adamantyl group is the same as in the diamond crystal, which gives it high stability . The 1H and 13C NMR chemical shifts of adamantane are respectively 1.873 and 1.756 ppm and are 28.46 and 37.85 ppm .Chemical Reactions Analysis
Adamantyl-based compounds are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The reactions of adamantyl-based compounds are often carried out in sulfuric acid media .Safety and Hazards
Future Directions
Adamantyl-based compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the development of novel methods for the synthesis of N-[1-(1-adamantyl)ethyl]-N’-butylurea and its derivatives, as well as the investigation of their properties and potential applications, could be a promising direction for future research .
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-3-4-5-18-16(20)19-12(2)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBZSYIWWBCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.